1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
Description
This urea derivative features a cyclopentyl group, a 2,3-dimethoxyphenyl moiety, and a 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole core linked via a urea bridge. The cyclopentyl group enhances lipophilicity, while the dimethoxyphenyl substituent may improve solubility and metabolic stability compared to halogenated analogs.
Properties
IUPAC Name |
1-cyclopentyl-3-(2,3-dimethoxyphenyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-25-19-12-6-10-16(19)18(24-25)14-26(15-8-4-5-9-15)22(27)23-17-11-7-13-20(28-2)21(17)29-3/h7,11,13,15H,4-6,8-10,12,14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLKFGFOXUVRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)NC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant studies that illustrate its significance in pharmacology.
Chemical Structure and Properties
The compound belongs to the urea class and features a cyclopentyl group, a dimethoxyphenyl moiety, and a tetrahydrocyclopenta[c]pyrazole structure. Its chemical formula can be represented as .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The urea moiety allows the compound to bind effectively to enzyme active sites, inhibiting their catalytic activity. This inhibition can alter biochemical pathways significantly.
- Receptor Modulation : The presence of the dimethoxyphenyl and tetrahydrocyclopenta[c]pyrazole groups may enhance binding affinity to specific receptors, impacting neurotransmitter release and receptor activation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that it can reduce pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative conditions.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of the compound, researchers treated macrophage cell lines with increasing concentrations. The results indicated a dose-dependent decrease in TNF-alpha production. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell lines. Results demonstrated that pre-treatment with the compound significantly increased cell survival rates compared to untreated controls. This effect was attributed to enhanced antioxidant enzyme activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound shows good solubility in organic solvents but requires further investigation for oral bioavailability.
- Metabolism : Initial studies suggest that cytochrome P450 enzymes play a significant role in its metabolism, leading to various metabolites which may also exhibit biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
This analog () shares the urea and tetrahydrocyclopenta[c]pyrazole motifs but differs in substituents: a 2-chlorophenyl group replaces the 2,3-dimethoxyphenyl, and a furan-2-ylmethyl group substitutes the cyclopentyl moiety. These changes significantly alter physicochemical and biological properties:
Lumping Strategy for Comparative Modeling
highlights that structurally similar compounds are often grouped in computational models to simplify reaction networks. For instance, both compounds could be lumped as "urea-linked pyrazole derivatives" in pharmacokinetic simulations. However, their divergent substituents necessitate separate evaluation in structure-activity relationship (SAR) studies, as small structural changes dramatically alter potency and selectivity.
Research Findings and Trends
- Substituent Effects : Bulky groups (e.g., cyclopentyl) improve target affinity but may hinder solubility. Polar substituents (e.g., methoxy) balance lipophilicity and solubility.
- Scaffold Rigidity : The tetrahydrocyclopenta[c]pyrazole core’s constrained geometry enhances selectivity by reducing off-target interactions.
- Synthetic Challenges: Urea bridge formation requires precise stoichiometry to avoid byproducts, as noted in analogous syntheses ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
